molecular formula C7H8FNO3S B2357235 4-Fluoro-2-methoxybenzene-1-sulfonamide CAS No. 1551552-60-3

4-Fluoro-2-methoxybenzene-1-sulfonamide

Cat. No.: B2357235
CAS No.: 1551552-60-3
M. Wt: 205.2
InChI Key: JTHWWUVULKUFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methoxybenzene-1-sulfonamide is an aromatic sulfonamide compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a fluorine atom at the 4-position, a methoxy group at the 2-position, and a sulfonamide group at the 1-position on the benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methoxybenzene-1-sulfonamide typically involves the sulfonation of 4-fluoro-2-methoxybenzene followed by the introduction of the sulfonamide group. One common method involves the reaction of 4-fluoro-2-methoxybenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with ammonia or an amine to yield the sulfonamide product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted sulfonamides with various functional groups.

    Electrophilic aromatic substitution: Products include halogenated or nitrated derivatives of the original compound.

    Oxidation and reduction: Products include sulfonic acids or sulfinamides.

Scientific Research Applications

4-Fluoro-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. For example, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in folate synthesis in bacteria, thereby exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methoxybenzene-1-sulfonamide is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

4-fluoro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHWWUVULKUFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.